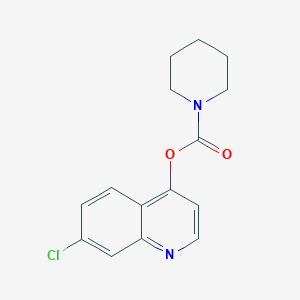

7-chloro-4-quinolinyl 1-piperidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline derivatives, such as "7-chloro-4-quinolinyl 1-piperidinecarboxylate," are important in medicinal chemistry and materials science due to their broad spectrum of biological and physicochemical properties. These compounds have been explored for various applications, including anticorrosive materials and fluorescence studies, indicating their versatile functional utility.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the construction of the quinoline ring via classical reaction protocols or innovative methods such as ultrasound-mediated reactions, microwave-mediated reactions, and green chemistry approaches (Patra & Kar, 2021). These methods aim to introduce functional groups like chloro and piperidinecarboxylate at specific positions on the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic system comprising a benzene ring fused with a pyridine ring. Substituents like chloro and piperidinecarboxylate impact the electronic distribution, affecting the molecule's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including coordination bonding and chelation, influenced by substituents' nature. For instance, chloro-substituted quinolines can participate in electrophilic substitution reactions, while piperidinecarboxylate groups may engage in nucleophilic reactions (Verma, Quraishi, & Ebenso, 2020).

Mecanismo De Acción

Target of Action

It is known that 7-chloro-4-quinolinyl derivatives can act as potent sirtuin inhibitors . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity .

Mode of Action

The compound also inhibits the uptake of serotonin, with an IC50 of 50 μM . Serotonin is a neurotransmitter that helps regulate mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function. Inhibition of its uptake can lead to increased serotonin levels, which can have various effects depending on the specific physiological context .

Biochemical Pathways

Given its inhibitory action on sirtuins and serotonin uptake, it can be inferred that the compound may impact pathways related to cellular aging, inflammation, mood regulation, and other processes governed by these targets .

Result of Action

7-chloro-4-quinolinyl 1-piperidinecarboxylate exhibits antimalarial activity on D10 and K1 strains of P. falciparum, with IC50s of 1.18 μM and 0.97 μM, respectively .

Action Environment

This compound represents an interesting area of study for its potential applications in treating diseases such as malaria .

Propiedades

IUPAC Name |

(7-chloroquinolin-4-yl) piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c16-11-4-5-12-13(10-11)17-7-6-14(12)20-15(19)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMZALZVTWPKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-hydroxyethyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5666885.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5666893.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)

![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)

![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)

![2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5666921.png)

![3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5666922.png)

![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)

![N-cyclopentyl-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5666930.png)

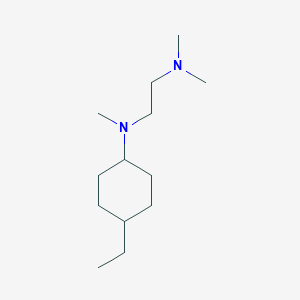

![N-[4-(dimethylamino)benzyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5666941.png)

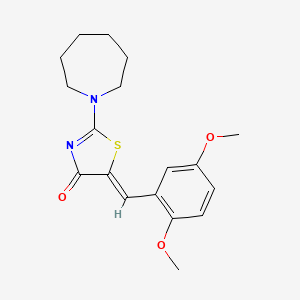

![2-(dimethylamino)-N-[1-(3-methylbutanoyl)-4-piperidinyl]-2-(4-methylphenyl)acetamide](/img/structure/B5666945.png)

![[(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5666969.png)